molecular formula C4H8F3NO B1357478 O-(4,4,4-trifluorobutyl)hydroxylamine CAS No. 780037-64-1

O-(4,4,4-trifluorobutyl)hydroxylamine

Cat. No.: B1357478
CAS No.: 780037-64-1
M. Wt: 143.11 g/mol
InChI Key: ZAEQNDPCDQRNGV-UHFFFAOYSA-N
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Description

O-(4,4,4-trifluorobutyl)hydroxylamine is a chemical compound with the molecular formula C4H8F3NO and a molecular weight of 143.11 g/mol . It is also known by its IUPAC name, 4-(aminooxy)-1,1,1-trifluorobutane . This compound is characterized by the presence of a trifluorobutyl group attached to a hydroxylamine moiety, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4,4,4-trifluorobutyl)hydroxylamine typically involves the reaction of 4,4,4-trifluorobutylamine with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4,4,4-trifluorobutylamine+hydroxylamineThis compound\text{4,4,4-trifluorobutylamine} + \text{hydroxylamine} \rightarrow \text{this compound} 4,4,4-trifluorobutylamine+hydroxylamine→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

O-(4,4,4-trifluorobutyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of O-(4,4,4-trifluorobutyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications that affect their function . This interaction can influence enzyme activity, protein structure, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4,4,4-trifluorobutyl)hydroxylamine is unique due to its specific combination of a trifluorobutyl group and a hydroxylamine moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

O-(4,4,4-trifluorobutyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEQNDPCDQRNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598730
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780037-64-1
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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